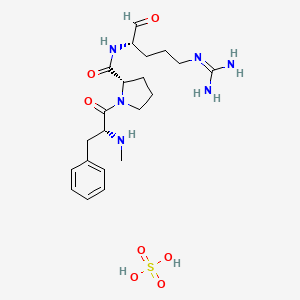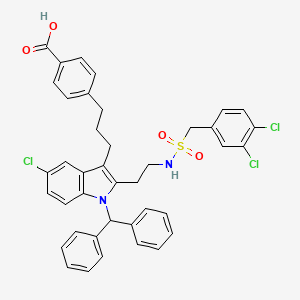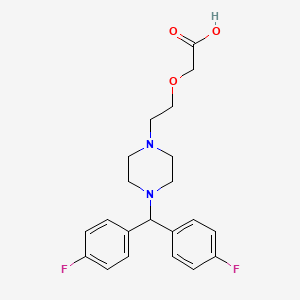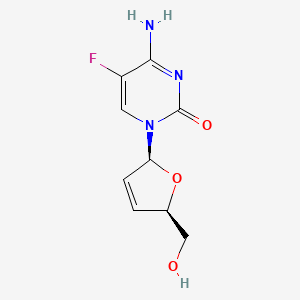
Elvucitabine
描述
埃尔维司他滨是一种核苷逆转录酶抑制剂(NRTI),用于治疗人类免疫缺陷病毒(HIV)感染。 它是一种合成的胞嘧啶类似物,专门设计用于抑制病毒酶逆转录酶的活性,逆转录酶对于 HIV 的复制至关重要 .
准备方法
合成路线和反应条件: 埃尔维司他滨可以通过从 L-木糖开始经过一系列十步反应合成。 关键步骤包括三甲基硅基三氟甲磺酸盐(TMSOTf)介导的立体控制 β-糖苷化以及使用氯乙酰基保护羟基,然后在温和条件下脱保护 . 该合成路线的总产率约为 20% .
工业生产方法: 埃尔维司他滨的工业生产方法涉及类似的合成路线,但针对大规模生产进行了优化。 使用具有成本效益的起始原料和试剂,以及有效的保护和脱保护策略,对于埃尔维司他滨的工业合成至关重要 .
化学反应分析
反应类型: 埃尔维司他滨会发生各种化学反应,包括:
氧化: 埃尔维司他滨在特定条件下可以被氧化形成相应的氧化产物。
还原: 还原反应可用于修饰埃尔维司他滨中存在的官能团。
取代: 亲核取代反应可用于将不同的取代基引入埃尔维司他滨分子。
常见试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
形成的主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可以在埃尔维司他滨分子上引入各种官能团 .
科学研究应用
埃尔维司他滨在科学研究中有多种应用,包括:
化学: 埃尔维司他滨被用作核苷类似物及其化学性质研究的模型化合物。
生物学: 它用于研究病毒复制机制和抗病毒药物的开发。
医学: 埃尔维司他滨正在研究其在治疗 HIV 和乙型肝炎病毒(HBV)感染中的潜在用途
工业: 该化合物在制药行业用于开发抗病毒疗法.
作用机制
埃尔维司他滨通过抑制病毒酶逆转录酶的活性发挥作用。该酶负责将病毒 RNA 转化为 DNA,这是 HIV 复制周期中的一个关键步骤。 通过抑制逆转录酶,埃尔维司他滨可以阻止新的病毒 DNA 的合成,从而阻断病毒的复制 . 埃尔维司他滨的分子靶标包括逆转录酶和病毒 RNA .
相似化合物的比较
埃尔维司他滨在化学结构上类似于其他核苷逆转录酶抑制剂,例如拉米夫定和恩曲他滨。 埃尔维司他滨对某些对其他 NRTI 耐药的 HIV 株表现出活性 . 这使得埃尔维司他滨成为 NRTI 类中独特且宝贵的补充。
类似化合物:
- 拉米夫定(Epivir)
- 恩曲他滨(Emtriva)
- 阿匹西他滨
- 利匹韦林(非核苷类逆转录酶抑制剂)
- 艾维格瑞(整合酶抑制剂)
埃尔维司他滨独特的特性以及克服耐药性的潜力使其成为抗病毒治疗领域进一步研究和开发的有希望的候选者。
属性
IUPAC Name |
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-VDTYLAMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171185 | |
| Record name | Elvucitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Elvucitabine is a L-cytosine Nucleoside analog Reverse Transcriptase Inhibitor (NRTIs) anti-HIV drug. NRTI's inhibit the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. | |
| Record name | Elvucitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
181785-84-2 | |
| Record name | Elvucitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181785-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elvucitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elvucitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elvucitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELVUCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Elvucitabine exert its antiviral activity against HIV-1?
A1: this compound acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, , , , ]. After entering the target cells, this compound undergoes intracellular phosphorylation into its active triphosphate form. This active form competes with natural nucleotides for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Due to its structural differences, once incorporated, this compound causes chain termination, effectively halting further viral DNA synthesis [, , ].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts do not explicitly state this compound's molecular formula and weight, they mention it being a nucleoside analog, specifically a "β-L-Fd4C" []. A search in chemical databases would be needed for precise structural information.
Q3: How do structural modifications on the 4' position of Stavudine, another NRTI, compare to this compound in terms of antiviral activity and cytotoxicity?
A3: Research shows that adding an ethynyl group to the 4' position of Stavudine creates a compound with fivefold greater anti-HIV activity and reduced cellular and mitochondrial toxicity compared to unmodified Stavudine []. While the study doesn't directly compare this modified Stavudine to this compound, it highlights how structural changes in the 4' position can significantly impact NRTI efficacy and safety profiles.
Q4: What is the approximate half-life of this compound?
A5: Research indicates that this compound exhibits a long half-life, approximately 100 hours, suggesting the potential for less frequent dosing regimens [].
Q5: Has this compound demonstrated synergistic effects with any other antiretroviral agents?
A6: Research reveals that a 4'-ethynyl derivative of Stavudine, which exhibits improved antiviral activity compared to the parent compound, demonstrates synergy with Lamivudine and this compound. This synergy suggests the potential for enhanced antiviral effects when combining these agents [].
Q6: What is the current status of this compound's clinical development, and what have the interim results shown?
A7: While specific details about this compound's clinical trial phases are not provided in the abstracts, one abstract mentions Phase II 48-week interim results. These results indicate that this compound displays safety and efficacy profiles comparable to Lamivudine in treatment-naïve HIV-1 infected individuals []. Further, this compound exhibits a distinct pharmacokinetic profile, suggesting potential advantages in specific clinical settings [].
Q7: Are there any ongoing research efforts focused on enhancing this compound delivery to specific tissues or cells?
A8: While the provided abstracts don't delve into specific drug delivery strategies for this compound, its classification as an NRTI [, , , , ] implies it can potentially benefit from approaches aimed at improving cellular uptake and intracellular delivery of nucleoside analogs.
Q8: What analytical methods have been employed to quantify this compound concentrations in biological samples?
A9: Researchers have utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for analyzing this compound concentrations in plasma samples [, ]. This technique is highly sensitive and specific, allowing accurate quantification of drug levels for pharmacokinetic studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



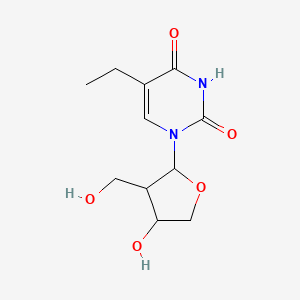


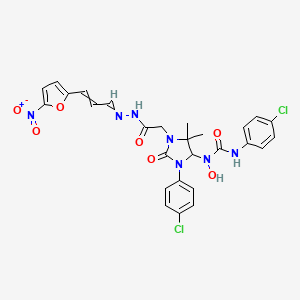
![4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one](/img/structure/B1671116.png)
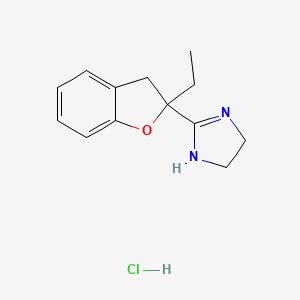
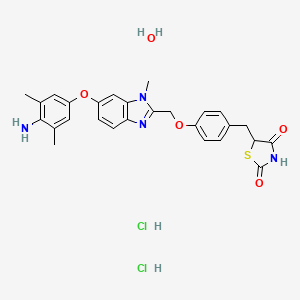
![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)
